3-amino-N,N-diethyl-4,5-dimethoxybenzamide
Description
Positioning of the Benzamide (B126) Scaffold within Medicinal Chemistry and Synthetic Organic Chemistry
The benzamide scaffold is a cornerstone in the field of medicinal chemistry, recognized for its versatile pharmacological profile. walshmedicalmedia.comresearchgate.net This structural motif is present in a wide array of approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities including antiemetic, antipsychotic, and prokinetic effects. The amide bond within the benzamide structure is a key feature, contributing to the molecule's ability to form stable interactions with biological targets through hydrogen bonding. drughunter.com
From a synthetic organic chemistry perspective, benzamides are valuable intermediates and building blocks. The amide functionality can be readily synthesized through various coupling reactions between benzoic acids and amines. Furthermore, the aromatic ring of the benzamide can be functionalized to create a diverse library of derivatives, allowing for the systematic exploration of structure-activity relationships (SAR). The N,N-diethylamide group, in particular, is noted for its role as a directed metalation group, facilitating regioselective functionalization of the aromatic ring.
Significance of Dimethoxy Substitution Patterns in Bioactive Small Molecules
The presence and positioning of methoxy (B1213986) groups on an aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a small molecule. Dimethoxy substitution, in particular, has been shown to play a crucial role in the bioactivity of numerous compounds. These groups can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Additionally, methoxy groups can modulate the lipophilicity of a molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
The 3,4,5-trimethoxyphenyl moiety, which is structurally related to the 4,5-dimethoxy pattern of the title compound, is a well-established pharmacophore, particularly in the realm of anticancer agents that target tubulin polymerization. daneshyari.com This suggests that the electronic and steric properties conferred by multiple methoxy substituents can be critical for specific protein-ligand interactions.
Research Impetus for Exploring 3-amino-N,N-diethyl-4,5-dimethoxybenzamide and its Chemical Space
While specific research focused solely on this compound is not extensively documented in publicly available literature, the impetus for its investigation can be inferred from the established significance of its constituent structural motifs. The compound serves as an intriguing scaffold for the development of novel therapeutic agents, driven by several key hypotheses:
Anticancer Potential: The presence of the dimethoxy-substituted aromatic ring, reminiscent of the trimethoxyphenyl group found in potent tubulin inhibitors like combretastatin, suggests that this compound could be explored as a potential anticancer agent. daneshyari.comnih.gov The amino and N,N-diethylamide groups offer points for further chemical modification to optimize activity and selectivity.
Bioisosteric Replacement: In drug design, the principle of bioisosterism is often employed to modify a known bioactive molecule to improve its properties. nih.govipinnovative.com The N,N-diethylbenzamide moiety can be considered as a bioisostere of other functional groups, and its incorporation could lead to compounds with altered pharmacological profiles, improved metabolic stability, or enhanced oral bioavailability.
Scaffold for Library Synthesis: The commercial availability of this compound as a chemical building block indicates its utility in the synthesis of diverse chemical libraries for high-throughput screening. bldpharm.com The amino group provides a convenient handle for the introduction of various substituents, enabling the exploration of a broad chemical space in the search for new bioactive compounds.
The following table details the physicochemical properties of this compound, providing a foundation for its potential applications in research and development.
| Property | Value |
| Molecular Formula | C13H20N2O3 |
| Molecular Weight | 252.31 g/mol |
| CAS Number | 929960-92-9 |
| Appearance | Solid |
| Classification | Organic Building Block, Amide, Ether |
The table below showcases the biological activities of representative benzamide-containing drugs, illustrating the therapeutic potential of this chemical class.
| Drug Name | Therapeutic Class | Mechanism of Action |
| Metoclopramide | Antiemetic, Prokinetic | Dopamine (B1211576) D2 receptor antagonist, 5-HT4 receptor agonist |
| Sulpiride | Antipsychotic | Selective dopamine D2 receptor antagonist |
| Remoxipride | Antipsychotic | Selective dopamine D2 receptor antagonist |
| Cisapride | Prokinetic | 5-HT4 receptor agonist |
The following table highlights the significance of the trimethoxyphenyl moiety, closely related to the dimethoxy pattern in the title compound, in potent anticancer agents.
| Compound | Biological Target | Key Structural Feature |
| Combretastatin A-4 | Tubulin | 3,4,5-Trimethoxyphenyl ring |
| Podophyllotoxin | Tubulin | 3,4,5-Trimethoxyphenyl ring |
| Mebendazole | Tubulin (in parasites) | Benzimidazole core with potential for substituted phenyl interactions |
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N,N-diethyl-4,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-5-15(6-2)13(16)9-7-10(14)12(18-4)11(8-9)17-3/h7-8H,5-6,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLVPELKTMIQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Reactivity of 3 Amino N,n Diethyl 4,5 Dimethoxybenzamide
Methodologies for the Chemical Synthesis of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide
The construction of the this compound molecule necessitates a multi-step approach, leveraging established reactions in organic chemistry for amide bond formation and aromatic ring functionalization.
Retrosynthetic Analysis and Identification of Key Intermediates
A retrosynthetic analysis of this compound identifies the primary disconnection points at the amide bond and the amino group on the aromatic ring. This approach simplifies the target molecule into more readily available or synthesizable precursors.
Disconnection 1 (Amide Bond): The most logical primary disconnection is at the C-N amide bond. This breaks the molecule into diethylamine (B46881) and a 3-amino-4,5-dimethoxybenzoic acid derivative.
Disconnection 2 (Aromatic Amino Group): The 3-amino group can be retrosynthetically derived from a 3-nitro group via reduction. This leads to a key intermediate: 3-nitro-4,5-dimethoxybenzoic acid.
This analysis suggests a forward synthesis commencing with a suitably substituted benzoic acid, such as 3-nitro-4,5-dimethoxybenzoic acid. The synthesis would proceed through amidation with diethylamine, followed by the reduction of the nitro group to the target primary amine.
Amidation Reactions and Aromatic Functionalization Approaches
The formation of the tertiary amide bond is a critical step in the synthesis of this compound. Several methodologies can be employed for this transformation. A common route involves activating the carboxylic acid of a precursor like 3-nitro-4,5-dimethoxybenzoic acid. This can be achieved by converting the acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with diethylamine.
Alternatively, direct coupling methods using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can facilitate the amidation. Another sophisticated approach is the Mitsunobu reaction, which can be used for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine, although this method is believed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion. nih.gov
The functionalization of the aromatic ring is equally crucial. A plausible synthetic route could begin with 4,5-dimethoxybenzoic acid. Nitration of this substrate would introduce a nitro group, likely at the 3-position due to the directing effects of the existing methoxy (B1213986) and carboxyl groups. This yields the key intermediate, 3-nitro-4,5-dimethoxybenzoic acid. Following the amidation step to form N,N-diethyl-3-nitro-4,5-dimethoxybenzamide, the final step involves the reduction of the nitro group. This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl), to yield the final product, this compound.
Optimization of Reaction Conditions and Catalytic Systems for Enhanced Yields
Achieving high yields in the synthesis of this compound depends on the careful optimization of reaction parameters for the key amidation and reduction steps. For amidation reactions, factors such as the choice of solvent, base, temperature, and coupling agent are critical. For instance, in related amide bond formation studies, a variety of primary and secondary amines have been successfully coupled under optimized conditions, highlighting the importance of tailoring the reaction environment to the specific substrates. nih.gov
The use of catalytic systems can also significantly improve efficiency. Copper-based catalysts, for example, have been employed in oxidative coupling reactions to form amides. mdpi.com The development of heterogeneous copper nanoparticles supported on materials like zeolite Y has been shown to facilitate amide synthesis from tertiary amines and anhydrides. researchgate.net For the proposed synthesis, a systematic screening of catalysts, catalyst loading, reaction time, and temperature would be necessary to maximize the yield of the amide intermediate.
Below is a hypothetical data table illustrating potential optimization parameters for the amidation step, based on common practices in organic synthesis.
| Entry | Coupling Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| 1 | SOCl₂/DMF (cat.) | Et₃N | DCM | 25 | 4 | 75 |
| 2 | EDCI/HOBt | DIPEA | DMF | 25 | 12 | 82 |
| 3 | T3P® | Pyridine | EtOAc | 50 | 6 | 88 |
| 4 | Mitsunobu (DIAD/PPh₃) | - | Toluene | 110 | 18 | 65 |
This table is for illustrative purposes and represents a typical optimization study for an amidation reaction.
Application of Process Analytical Technologies (PAT) in Synthesis
Process Analytical Technologies (PAT) are instrumental in monitoring and controlling chemical syntheses in real-time to ensure quality and efficiency. In the synthesis of this compound, PAT could be applied to several key stages. For example, in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy could be used to monitor the progress of the amidation reaction. By tracking the disappearance of the carboxylic acid peak and the appearance of the amide carbonyl peak, the reaction endpoint can be determined accurately, preventing the formation of impurities from over- or under-reaction. Similarly, High-Performance Liquid Chromatography (HPLC) can be integrated into the process for real-time analysis of reaction mixture composition, providing quantitative data on the conversion of starting materials and the formation of the desired product and any byproducts. nih.gov This allows for precise control over reaction conditions to optimize yield and purity.
Design and Synthesis of Structurally Related this compound Analogues
The synthesis of analogues of the title compound is a key strategy for exploring its chemical properties and potential applications, particularly in structure-activity relationship (SAR) studies.
Systematic Variation of the Amino Moiety for Structure-Activity Relationship Studies
Systematic modification of the functional groups on the this compound scaffold can provide valuable insights into its structure-activity relationships. Variations can be introduced at the 3-position on the aromatic ring, or at the diethylamide moiety.
Modification at the 3-Position: The 3-amino group is a prime target for modification. It can be replaced with other functional groups through various synthetic transformations starting from the 3-nitro intermediate or the final 3-amino product. For example, the amino group can be converted into a hydroxyl group via diazotization followed by hydrolysis, or into a halogen via the Sandmeyer reaction. Furthermore, the amino group can be alkylated or acylated to produce secondary or tertiary amines and amides, respectively.
The table below outlines a series of potential analogues and the key starting materials required for their synthesis, illustrating a typical strategy for an SAR study.
| Analogue Structure | R¹ Group (at 3-position) | R² Group (Amine Component) | Key Amine Precursor |
| Analogue 1 | -NH₂ | -N(CH₃)₂ | Dimethylamine |
| Analogue 2 | -NH₂ | -N(CH₂CH₂OH)₂ | Diethanolamine |
| Analogue 3 | -NH₂ | Morpholino | Morpholine |
| Analogue 4 | -OH | -N(C₂H₅)₂ | Diethylamine |
| Analogue 5 | -Cl | -N(C₂H₅)₂ | Diethylamine |
This table presents a hypothetical set of analogues designed for a structure-activity relationship study.
Modifications of the N,N-Diethyl Amide Substituent
The N,N-diethyl amide group is a robust functional group, but its modification can be achieved through several synthetic strategies, primarily involving the cleavage of the amide bond followed by reformation with a different amine, or by synthesizing analogs from a common precursor.
One of the most direct conceptual approaches involves the hydrolysis of the amide to the corresponding carboxylic acid, 3-amino-4,5-dimethoxybenzoic acid. This carboxylic acid can then be activated and reacted with a different primary or secondary amine to generate a new amide. Common activating agents for this transformation include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which form a highly reactive acylimidazolide intermediate. researchgate.net This intermediate readily reacts with a wide range of amines to yield the desired amide derivative. researchgate.net
Another powerful method for forming benzamides is the Mitsunobu reaction. nih.gov This reaction allows for the direct conversion of a benzoic acid and an amine into a benzamide (B126). nih.gov In the context of modifying the N,N-diethyl substituent, one would first need to synthesize the 3-amino-4,5-dimethoxybenzoic acid precursor. This acid could then be reacted with a different desired amine (e.g., pyrrolidine, piperidine, or N-ethylmethylamine) in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD). nih.gov This method is known for its mild reaction conditions.
The following table outlines potential modifications using 3-amino-4,5-dimethoxybenzoic acid as a key intermediate.
| Target Amide | Reagent 1 (Amine) | Reagent 2 (Coupling/Activating Agent) | General Method |
| N-pyrrolidinyl-benzamide | Pyrrolidine | 1,1'-Carbonyldiimidazole (CDI) | Acylimidazolide Formation |
| N-piperidinyl-benzamide | Piperidine | Thionyl Chloride (SOCl₂) | Acyl Chloride Formation |
| N-ethyl-N-methyl-benzamide | N-ethylmethylamine | Triphenylphosphine / DIAD | Mitsunobu Reaction |
| N-benzyl-N-ethyl-benzamide | N-benzylethylamine | 1,1'-Carbonyldiimidazole (CDI) | Acylimidazolide Formation |
Derivatization of the 4,5-Dimethoxy Aromatic Ring
The 4,5-dimethoxy groups on the aromatic ring are key sites for derivatization. These electron-donating groups activate the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution. However, their primary mode of transformation involves cleavage of the methyl-oxygen ether bond.
Ether Cleavage (Demethylation) The most common derivatization is the demethylation of one or both methoxy groups to yield the corresponding phenol (B47542) or catechol derivatives. This transformation is typically achieved using strong Lewis acids or nucleophilic reagents.
Boron Tribromide (BBr₃): This is a powerful and widely used reagent for cleaving aryl methyl ethers. It can be used to selectively remove one or both methyl groups depending on the stoichiometry and reaction conditions. Reaction of this compound with one equivalent of BBr₃ at low temperatures would likely favor mono-demethylation, while an excess would lead to the formation of the 4,5-dihydroxy derivative.
Hydrobromic Acid (HBr): Concentrated HBr at high temperatures is also effective for cleaving ether linkages, typically resulting in the removal of both methyl groups to form the catechol.
These resulting phenolic compounds can be further derivatized. For instance, the hydroxyl groups can be acylated to form esters or alkylated to introduce different ether functionalities, significantly altering the compound's properties.
Reactions on the Aromatic Ring While the amino and amide groups also influence the reactivity of the aromatic ring, the strong activating nature of the methoxy groups directs the regioselectivity of electrophilic substitution reactions. The positions ortho and para to the activating groups are favored. In this molecule, the C2 and C6 positions are the most likely sites for substitution. However, steric hindrance from the adjacent substituents can influence the outcome. Potential reactions include:
Halogenation: Introduction of bromine or chlorine at the C2 or C6 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group, although the presence of the activating amino group can lead to complex side reactions or oxidation.
The following table summarizes key derivatization reactions of the aromatic ring.
| Reaction Type | Reagent | Potential Product |
| Demethylation | Boron Tribromide (BBr₃) | 3-amino-N,N-diethyl-4-hydroxy-5-methoxybenzamide |
| Di-demethylation | Hydrobromic Acid (HBr) | 3-amino-N,N-diethyl-4,5-dihydroxybenzamide |
| Halogenation | N-Bromosuccinimide (NBS) | 3-amino-6-bromo-N,N-diethyl-4,5-dimethoxybenzamide |
Exploration of the Chemical Transformations of this compound
The reactivity of this compound is governed by its three primary functional groups: the primary aromatic amine, the electron-rich dimethoxy-substituted benzene ring, and the tertiary amide.
Oxidative Processes and Characterization of Products
The primary amino group is particularly susceptible to oxidation. The outcome of the oxidation depends heavily on the oxidant used and the reaction conditions.
Mild Oxidation: Mild oxidizing agents can lead to the formation of colored dimeric or polymeric azo compounds through oxidative coupling.
Strong Oxidation: Stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA) or potassium permanganate (B83412) (KMnO₄), can oxidize the amino group to a nitro group, yielding 3-nitro-N,N-diethyl-4,5-dimethoxybenzamide. The electron-rich nature of the aromatic ring means that harsh oxidation conditions could also lead to ring-opening or degradation.
The characterization of these products would rely on standard spectroscopic techniques. The formation of a nitro group, for example, would be identifiable by the appearance of characteristic symmetric and asymmetric stretching vibrations in the infrared (IR) spectrum and a significant downfield shift of adjacent protons in the ¹H NMR spectrum.
Reductive Pathways and Resulting Chemical Species
The this compound molecule is largely in a reduced state. The primary amine and methoxy groups are not susceptible to further reduction under standard conditions. The N,N-diethylbenzamide group is also highly resistant to reduction.
However, specific transformations can be classified as reductive pathways:
Diazotization-Reduction: The primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This diazonium group can then be reductively removed (dediazoniation) using a reducing agent like hypophosphorous acid (H₃PO₂), replacing it with a hydrogen atom. This two-step process would yield N,N-diethyl-3,4-dimethoxybenzamide .
Reduction of a Derived Nitro Compound: If the amino group is first oxidized to a nitro group as described in section 2.3.1, this nitro group can be readily reduced back to the amine using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media. While this simply regenerates the starting material, it represents a fundamental reductive pathway for a closely related derivative.
Nucleophilic Substitution Reactions on the Benzamide Core
Nucleophilic attack can target two main sites on the benzamide core: the carbonyl carbon of the amide and the aromatic ring itself.
Attack on the Carbonyl Carbon: The carbonyl carbon of the tertiary amide is electrophilic but is a relatively poor electrophile due to the electron-donating character of the nitrogen atom. As such, nucleophilic acyl substitution is difficult. Strong acidic or basic conditions at high temperatures would be required to achieve hydrolysis to 3-amino-4,5-dimethoxybenzoic acid.
Nucleophilic Aromatic Substitution (SNAAr): The aromatic ring of this compound is highly electron-rich due to the presence of three electron-donating groups (one amino, two methoxy). This makes the ring deactivated towards nucleophilic aromatic substitution. For SNAAr to occur, the ring typically needs to be activated by a strong electron-withdrawing group and possess a good leaving group.
The most significant nucleophilic substitution reaction for this compound involves the transformation of the amino group into a diazonium salt, which is an excellent leaving group (N₂). This allows for a range of nucleophiles to be introduced onto the aromatic ring via Sandmeyer or related reactions.
| Reaction Name | Reagent 1 | Reagent 2 (Nucleophile) | Product |
| Sandmeyer (Halogenation) | NaNO₂, HCl | CuCl | 3-chloro-N,N-diethyl-4,5-dimethoxybenzamide |
| Sandmeyer (Cyanation) | NaNO₂, H₂SO₄ | CuCN | 3-cyano-N,N-diethyl-4,5-dimethoxybenzamide |
| Schiemann Reaction | NaNO₂, HBF₄ | Heat | 3-fluoro-N,N-diethyl-4,5-dimethoxybenzamide |
| Hydroxylation | NaNO₂, H₂SO₄ | H₂O, Heat | 3-hydroxy-N,N-diethyl-4,5-dimethoxybenzamide |
These transformations demonstrate that while the benzamide core is generally resistant to direct nucleophilic attack, derivatization of the amino group opens up a rich field of synthetic possibilities for introducing a wide variety of substituents onto the aromatic ring.
Despite a comprehensive search for analytical data, specific experimental spectroscopic details for the chemical compound this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, are not available in the public domain. As a result, the creation of a detailed article focusing on its analytical characterization and spectroscopic elucidation, as per the requested outline, cannot be fulfilled at this time.
The requested article structure is heavily reliant on the interpretation of specific spectral data:
¹H and ¹³C NMR spectroscopy are essential for determining the precise arrangement of hydrogen and carbon atoms, which is fundamental to confirming the compound's structure.
Two-dimensional NMR techniques (COSY, HSQC, HMBC) are necessary to establish the connectivity between atoms within the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are crucial for determining the molecular weight and elemental composition of the compound.
Without access to the raw or published data from these analytical methods for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Future research or publications detailing the synthesis and characterization of this compound may make this information available. Should spectral data for this compound be published in scientific literature or deposited in chemical databases, the requested article can then be generated. At present, the necessary information for a scientifically sound and thorough analysis as outlined is not accessible.
Analytical Characterization and Spectroscopic Elucidation of 3 Amino N,n Diethyl 4,5 Dimethoxybenzamide and Its Derivatives
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 3-amino-N,N-diethyl-4,5-dimethoxybenzamide, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its primary amine, tertiary amide, aromatic, and methoxy (B1213986) groups.
The primary amino (-NH₂) group typically shows two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. The aliphatic C-H stretching from the diethyl and dimethoxy groups would likely be observed in the 2975-2850 cm⁻¹ range.
A strong absorption band corresponding to the tertiary amide carbonyl (C=O) stretching vibration is anticipated in the region of 1650-1630 cm⁻¹. The aromatic ring C=C stretching vibrations usually appear as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The C-N stretching vibrations of the aromatic amine and the tertiary amide are expected in the 1350-1250 cm⁻¹ and 1250-1150 cm⁻¹ regions, respectively. Finally, the characteristic C-O stretching of the methoxy groups would likely be observed as strong bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Primary Amine (-NH₂) | 3500-3300 | N-H Stretch (asymmetric and symmetric) |
| Aromatic C-H | 3100-3000 | C-H Stretch |
| Aliphatic C-H | 2975-2850 | C-H Stretch |
| Tertiary Amide (C=O) | 1650-1630 | C=O Stretch |
| Aromatic C=C | 1600-1450 | C=C Stretch |
| Aromatic C-N | 1350-1250 | C-N Stretch |
| Tertiary Amide C-N | 1250-1150 | C-N Stretch |
| Methoxy C-O | 1275-1200 and 1075-1020 | C-O Stretch (asymmetric and symmetric) |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for determining the purity of a compound and for its isolation from reaction mixtures or natural sources.
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a standard method for assessing the purity of organic compounds. For a polar, aromatic compound like this compound, a reversed-phase HPLC method would be most suitable.
A typical HPLC system would employ a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a buffer like ammonium acetate or a small amount of acid like formic acid to improve peak shape) and an organic modifier (such as acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be used to ensure the efficient elution of the target compound and any potential impurities. The PDA detector would monitor the absorbance over a range of wavelengths, allowing for the detection of the compound and any impurities, as well as providing information about their UV-Vis spectra, which can aid in their identification. The purity of the sample would be determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks.
Table 2: Illustrative HPLC-PDA Method for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | PDA (200-400 nm) |
| Column Temperature | 30 °C |
For the purification of larger quantities of this compound, preparative chromatography is employed. This technique is a scaled-up version of analytical HPLC. The goal is to isolate the compound of interest from byproducts and unreacted starting materials.
The conditions developed for analytical HPLC can often be adapted for preparative scale. This involves using a larger column with a greater amount of stationary phase and operating at a higher flow rate. The sample is injected as a concentrated solution, and the separated components are collected as fractions as they elute from the column. The purity of the collected fractions is then typically verified by analytical HPLC.
Table 3: General Parameters for Preparative Chromatography
| Parameter | Typical Range/Condition |
| Column | Larger diameter C18 (e.g., 20-50 mm) |
| Mobile Phase | Same as analytical, but larger volumes |
| Flow Rate | Higher (e.g., 20-100 mL/min) |
| Sample Loading | Maximized to column capacity |
| Detection | UV detector at a single wavelength |
| Fraction Collection | Automated or manual based on detector signal |
Pharmacological Spectrum and Mechanistic Underpinnings of 3 Amino N,n Diethyl 4,5 Dimethoxybenzamide Analogues
In Vitro Biological Activity Screening of 3-amino-N,N-diethyl-4,5-dimethoxybenzamide Derivatives
The benzamide (B126) scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, serves as a versatile template in medicinal chemistry. Derivatives of this core structure, particularly those with substitutions like amino and methoxy (B1213986) groups, have been explored for a wide range of biological activities. The following sections detail the in vitro evaluation of analogues related to this compound across various pharmacological assays.
Benzamide derivatives have been identified as potent inhibitors of several key enzyme families, including histone deacetylases (HDACs) and cholinesterases, which are implicated in cancer and neurodegenerative diseases, respectively.
Notably, a series of 2-aminobenzamides linked to a (piperazin-1-yl)pyrazine or pyrimidine (B1678525) moiety have demonstrated selective, potent inhibition of class I HDACs (HDAC1, 2, and 3). researchgate.netnih.govresearchgate.net These enzymes are crucial regulators of gene expression and are often dysregulated in cancer cells. researchgate.netnih.govresearchgate.net The 2-aminobenzamide (B116534) group acts as a critical zinc-binding group (ZBG), chelating the zinc ion within the enzyme's active site. researchgate.netacs.org For instance, compound 19f from one study, which features a 2-aminobenzamide group, potently inhibited HDAC1, HDAC2, and HDAC3 with IC₅₀ values in the nanomolar range. researchgate.netresearchgate.net
Derivatives of benzamide have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme central to the cholinergic hypothesis of Alzheimer's disease. plos.org A series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives were synthesized and evaluated, with some compounds showing significant inhibitory potency. plos.org Compound 4g in this series, which incorporates an ortho-nitro substituted phenyl ring, displayed the highest activity with an IC₅₀ value of 1.1 µM. plos.org Furthermore, 3-aminobenzamide (B1265367) is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. mdpi.com
Table 1: Enzyme Inhibitory Activity of Selected Benzamide Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 19f (2-aminobenzamide derivative) | HDAC1 | 14.8 | researchgate.netresearchgate.net |
| Compound 19f (2-aminobenzamide derivative) | HDAC2 | 22.1 | researchgate.netresearchgate.net |
| Compound 19f (2-aminobenzamide derivative) | HDAC3 | 15.8 | researchgate.netresearchgate.net |
| Compound 21a (Thienyl-substituted 2-aminobenzamide) | HDAC1 | 23.5 | researchgate.netresearchgate.net |
| Compound 21a (Thienyl-substituted 2-aminobenzamide) | HDAC2 | 28.3 | researchgate.netresearchgate.net |
| Compound 4g (Phthalimide-benzamide derivative) | AChE | 1100 | plos.org |
Molecular modeling techniques such as docking and molecular dynamics (MD) simulations have provided detailed insights into how benzamide derivatives interact with their protein targets at an atomic level. researchgate.netacs.orgmdpi.com These studies are crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective molecules.
In the context of HDAC inhibition, the 2-aminobenzamide scaffold is consistently shown to chelate the active site zinc ion in a bidentate fashion. researchgate.netacs.org This interaction is further stabilized by hydrogen bonds formed with adjacent residues, typically a histidine and a catalytic tyrosine. acs.org For class I HDACs, many inhibitors also possess a "capping group" that occupies an internal cavity, often referred to as a foot pocket, leading to hydrophobic interactions with residues such as Met35, Leu144, and Cys156 in HDAC2. researchgate.netnih.gov
For dopamine (B1211576) receptors, docking studies of substituted benzamides (SBAs) into D3 and D4 receptor models show that the benzamide ring position is constrained by interactions with residues in transmembrane (TM) helices 5 and 6. nih.gov This positioning can lead to steric crowding between the ligand's diethylamine (B46881) or pyrrolidinyl moieties and residues like threonine at position 7.39 in the D4 receptor. nih.gov This steric hindrance helps explain the observed differences in binding affinities for certain SBAs between dopamine receptor subtypes. nih.gov
X-ray crystallographic analysis of a model complex between benzamide and 9-ethyladenine (B1664709) revealed specific hydrogen bonding between an amide hydrogen and the N-3 position of the adenine (B156593) ring. nih.gov This suggests that benzamide derivatives can also interact directly with DNA, which may contribute to the mechanism of action for enzymes like PARP that have DNA as a coenzyme. nih.gov
Table 2: Key Protein-Ligand Interactions for Benzamide Scaffolds
| Target Protein Family | Interacting Moiety | Interaction Type | Key Residues/Components | Reference |
|---|---|---|---|---|
| Histone Deacetylases (Class I) | 2-Aminobenzamide | Zinc Chelation (Bidentate) | Catalytic Zn²⁺ ion | researchgate.netacs.org |
| Histone Deacetylases (Class I) | 2-Aminobenzamide | Hydrogen Bonding | Active site Histidine & Tyrosine | acs.org |
| Dopamine Receptor (D4) | Substituted Benzamide Ring | Steric/Hydrophobic | TM5, TM6, Thr7.39 | nih.gov |
| DNA (Model System) | Benzamide Amide | Hydrogen Bonding | Adenine N-3 | nih.gov |
Consistent with their ability to inhibit enzymes like HDACs that are critical for cell proliferation, various benzamide derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines.
A study on 3,4,5-trihydroxy-N-alkyl-benzamides, which are derivatives of gallic acid, assessed their effects on the HCT-116 colon carcinoma cell line. researchgate.net The results indicated that the potency was influenced by the nature of the N-alkyl substituent. The derivative 3,4,5-trihydroxy-N-hexyl-benzamide showed the strongest inhibitory effect on HCT-116 cells, with an IC₅₀ value of 0.07 µM. researchgate.net In another study, N-substituted benzamide derivatives designed based on the HDAC inhibitor Entinostat (MS-275) were evaluated against four cell lines: MCF-7 (breast), MDA-MB-231 (breast), K562 (leukemia), and A549 (lung), with several compounds showing inhibitory activity comparable to the reference drug. scispace.com
Furthermore, the potent class I-selective HDAC inhibitors mentioned previously were tested for their cellular effects. Compound 19f proved superior to the clinically tested Entinostat against human acute myeloid leukemia (AML) and erythroleukemic (HEL) cancer cells, highlighting its potential to eliminate blood cancer cells. researchgate.netnih.govresearchgate.net Benzimidazole derivatives, a related heterocyclic class, have also shown efficacy, with compounds demonstrating IC₅₀ values in the low microgram-per-milliliter range against HCT-116 and MCF-7 cell lines. nih.govresearchgate.net
Table 3: Antiproliferative Activity (IC₅₀) of Benzamide Analogues on Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 | Colon | 0.07 | researchgate.net |
| 3,4,5-trihydroxy-N-tert-butyl-benzamide | HCT-116 | Colon | 0.16 | researchgate.net |
| 3,4,5-trihydroxy-N-sec-butyl-benzamide | HCT-116 | Colon | 1.34 | researchgate.net |
| Benzimidazole Derivative 2 | HCT-116 | Colon | 16.2 (µg/mL) | nih.govresearchgate.net |
| Benzimidazole Derivative 4 | MCF-7 | Breast | 8.86 (µg/mL) | nih.govresearchgate.net |
| Benzimidazole Derivative 1 | MCF-7 | Breast | 31.2 (µg/mL) | nih.govresearchgate.net |
The benzamide scaffold has also been investigated for its potential in treating neglected tropical diseases caused by parasites. Research has identified derivatives with promising activity against Leishmania and Trypanosoma species.
A series of 2,4,5-trisubstituted benzamides were discovered to possess potent antileishmanial activity. acs.org Through optimization of their physicochemical properties to improve solubility while retaining potency, an early lead compound (79 ) was identified. acs.org This compound effectively blocked the proliferation of Leishmania parasites in murine models. acs.org The EC₅₀ values for many compounds in this class were in the low micromolar range against L. donovani amastigotes. acs.org
In the context of Human African Trypanosomiasis, inhibitors targeting Trypanosoma brucei phosphodiesterase B1 (TbrPDEB1) have been explored. researchgate.net Starting from a class of tetrahydrophthalazinones, structure-based design led to the discovery of benzamide analogues with potent TbrPDEB1 inhibitory activity and submicromolar activity against T. brucei parasites. researchgate.net Additionally, some aminobenzoyl derivatives have been noted for their historical investigation as trypanocidal agents.
Other studies have shown that certain benzamide derivatives possess larvicidal properties. A series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) showed good activity against mosquito larvae, with one compound exhibiting 100% larvicidal activity at a concentration of 2 mg/L. nih.govresearchgate.netmdpi.com
Table 4: Antiparasitic Activity of Selected Benzamide Derivatives
| Compound Class/Derivative | Target Organism | Activity Metric | Potency | Reference |
|---|---|---|---|---|
| 2,4,5-Trisubstituted Benzamides (e.g., Cmpd 79) | Leishmania donovani | EC₅₀ | ~1 µM | acs.org |
| Alkynamide Tetrahydrophthalazinone Benzamide (Cmpd 37) | Trypanosoma brucei | IC₅₀ | Submicromolar | researchgate.net |
| Benzamide-Oxadiazole Derivative (Cmpd 7a) | Mosquito Larvae | Larvicidal Activity | 100% at 2 mg/L | nih.gov |
Certain benzamide analogues have been shown to modulate immune responses, suggesting their potential application in conditions involving immune dysregulation or stress-induced immunocompromise.
The PARP inhibitor 3-aminobenzamide has demonstrated immunoprotective effects in a mouse model of restraint-induced stress. mdpi.com Chronic stress is known to compromise immune function; however, pre-treatment with 3-aminobenzamide prevented the stress-evoked suppression of antibody (anti-KLH IgG) production. mdpi.com This effect was observed to be independent of the dose administered. mdpi.com In a separate model of splanchnic artery occlusion and reperfusion, 3-aminobenzamide also prevented the infiltration of neutrophils into the reperfused intestine, a key event in the inflammatory cascade associated with reperfusion injury.
While direct evidence for a broad range of this compound analogues is limited, the activity of 3-aminobenzamide suggests that modulation of PARP activity is a viable mechanism for influencing immune and inflammatory processes. mdpi.com In the broader context of cancer therapeutics, some targeted inhibitors like FLT3 inhibitors have been shown to exert immunosuppressive effects on dendritic cells (DCs), leading to decreased expression of costimulatory markers (e.g., CD86) and reduced secretion of pro-inflammatory cytokines such as IL-12 and TNFα. This indicates that kinase inhibition by complex molecules can have significant downstream effects on immune cell function.
Substituted benzamides are a well-established class of ligands for G protein-coupled receptors (GPCRs), exhibiting a particularly strong and well-characterized affinity for dopamine receptors. nih.gov Analogues have also been developed to target opioid and sigma receptors with high affinity and selectivity.
Dopamine Receptors: The substituted benzamide scaffold is a classic pharmacophore for D₂-like (D₂, D₃, and D₄) receptor antagonists. nih.gov Compounds like raclopride (B1662589) are used as selective ligands for visualizing D₂ receptors in PET imaging. Extensive structure-activity relationship studies have shown that affinities for D₂-like subtypes can be modulated by substitutions on the benzamide ring. nih.gov For example, a series of conformationally flexible benzamide analogues were found to have moderate to high binding affinity for D₂ and D₃ receptors. The affinity of many SBAs for D₂ and D₃ receptors is often similar, while affinity for the D₄ subtype can differ significantly. nih.gov
Opioid Receptors: The benzamide structure has been successfully adapted to create potent ligands for opioid receptors. A series of piperazinyl benzamidines, which incorporate an N,N-diethylcarboxamido group, were found to bind to the delta (δ) opioid receptor. One compound in this series, featuring an N-benzyl piperazine (B1678402) and a trifluoromethylphenyl group, displayed a Kᵢ of 1.22 nM for the rat δ-opioid receptor with approximately 1000-fold selectivity over the mu (µ) opioid subtype. Other work on a 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide scaffold yielded analogues with selective agonist activity at the µ-opioid receptor.
Sigma Receptors: Benzamide analogues have also been developed as high-affinity ligands for sigma receptors. A series of fluorine-containing benzamides were synthesized and evaluated as candidate ligands for imaging sigma-2 (σ₂) receptors, with several compounds showing moderate to high affinity and selectivity for σ₂. The sigma-1 (σ₁) receptor is also a target for benzamide-related structures. N-phenylpropyl-N'-substituted piperazine ligands, which share structural elements with some benzamides, bind to σ₁ receptors with high affinity (Kᵢ = 1.4–4.63 nM).
Serotonin (B10506) Receptors: While less common, the benzamide motif can be found within more complex structures that bind to serotonin (5-HT) receptors. For example, some 1-arylpiperazine derivatives with affinity for 5-HT₇ receptors incorporate an amide linkage as part of a longer alkyl chain. However, simple substituted benzamides are not typically characterized as high-affinity serotonergic ligands.
Table 5: Receptor Binding Affinities (Kᵢ) of Representative Benzamide Analogues
| Compound/Analogue Class | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|
| Piperazinyl Benzamidine (Cmpd 27) | δ-Opioid | 1.22 | |
| Aripiprazole Analogue (Cmpd 6) | D₂ Dopamine | < 0.3 | |
| Aripiprazole Analogue (Cmpd 7) | D₂ Dopamine | < 0.3 | |
| Fluorinated Benzamide Analogue | σ₂ Sigma | 10.2 - 64.1 | |
| N-phenylpropyl-piperazine Ligand | σ₁ Sigma | 1.4 - 4.63 | |
| Substituted Benzamide (Raclopride) | D₂ Dopamine | 1.8 | (General Literature) |
Antibacterial Activity Assessment
Analogues of this compound have demonstrated notable antibacterial properties, primarily against Gram-positive bacteria. The benzamide moiety is a key pharmacophore in various antibacterial agents.
Research into 3-benzylamide derivatives has identified compounds with significant activity against several Gram-positive bacteria. For instance, a derivative with a fluorine substitution on the phenyl ring exhibited the most potent antibacterial activity against M. smegmatis and S. aureus. nih.gov This suggests that modifications to the benzyl (B1604629) portion of the molecule can significantly enhance antibacterial efficacy. nih.gov
Similarly, studies on other benzamide derivatives have shown promising results. One investigation revealed that compound 5a (a specific N-benzamide derivative) showed excellent activity against both B. subtilis and E. coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com This indicates that some analogues possess a broader spectrum of activity, encompassing Gram-negative bacteria as well. nanobioletters.com The effectiveness of these compounds is often attributed to their ability to penetrate the bacterial cell wall. nanobioletters.com
The table below summarizes the antibacterial activity of representative benzamide analogues.
| Compound ID | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| 5a | B. subtilis | 25 | 6.25 |
| 5a | E. coli | 31 | 3.12 |
| 6b | E. coli | 24 | 3.12 |
| 6b | B. subtilis | 24 | 6.25 |
| 6c | E. coli | 24 | 3.12 |
| 6c | B. subtilis | 24 | 6.25 |
Data sourced from a study on N-benzamide derivatives. nanobioletters.com
These findings underscore the potential of the substituted benzamide scaffold as a source for developing new antibacterial agents to combat drug-resistant pathogens. nih.govgoogle.com
Elucidation of Molecular Mechanisms of Action of this compound Analogues
The biological activities of benzamide analogues are underpinned by diverse molecular mechanisms, ranging from direct inhibition of essential enzymes to the modulation of complex cellular signaling pathways.
Identification of Direct Molecular Targets and Binding Sites
A primary mechanism for the therapeutic effects of many benzamide analogues is the direct inhibition of protein function through binding to specific molecular targets.
In Cancer Models: A significant target for anticancer benzamide derivatives is tubulin , a critical protein for microtubule formation and cell division. researchgate.netnih.govworktribe.com Numerous studies have shown that N-benzylbenzamide and other related derivatives act as potent tubulin polymerization inhibitors by binding to the colchicine-binding site. researchgate.netnih.govworktribe.comresearchgate.net This interaction disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death. researchgate.net For example, the N-benzylbenzamide derivative 20b was found to bind to the colchicine (B1669291) site, exhibiting potent antiproliferative activities with IC50 values between 12 and 27 nM against various cancer cell lines. nih.govworktribe.com
In Bacterial Models: For antibacterial analogues, a key molecular target is the FtsZ (Filamenting temperature-sensitive mutant Z) protein . FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. nih.govnih.gov Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a structure crucial for bacterial cytokinesis, ultimately leading to bactericidal effects. nih.gov The 3-methoxybenzamide (B147233) pharmacophore, in particular, has been identified as a promising lead structure for targeting FtsZ. nih.gov
Dissection of Cellular Signaling Pathway Modulation (e.g., caspase pathways)
Benzamide analogues can exert their effects by modulating intracellular signaling cascades, most notably the caspase pathways, which are central to apoptosis. nih.gov Activation of these pathways is a hallmark of the apoptotic cell death induced by these compounds in cancer cells.
The process is often initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. nih.gov Both pathways converge on the activation of effector caspases, such as caspase-3 , which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govbenthamscience.com Studies have shown that treatment of cancer cells with certain benzamide derivatives leads to a significant increase in caspase-3 activation. researchgate.net This activation is a critical step in the execution phase of apoptosis induced by these agents. nih.gov
Induction of Apoptotic Cell Death Pathways in Cancer Models
A primary mechanism of anticancer activity for benzamide analogues is the induction of apoptosis. researchgate.net By targeting tubulin, these compounds cause a cell cycle blockade, typically in the G2/M phase, which is a potent trigger for apoptosis. researchgate.net
The apoptotic process initiated by these compounds involves several key events:
Caspase Activation: As mentioned, the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3) is a central feature. nih.gov
Mitochondrial Involvement: The intrinsic pathway is often engaged, characterized by the release of pro-apoptotic factors like cytochrome c from the mitochondria. nih.gov
Cell Cycle Arrest: Disruption of microtubule function leads to mitotic arrest, preventing cancer cells from completing cell division and signaling for apoptosis. researchgate.net
For instance, mechanism studies on potent N-benzylbenzamide tubulin inhibitors demonstrated that they effectively induce cell cycle arrest at the G2 phase and trigger apoptosis in liver cancer cells. researchgate.net
Interference with Key Cellular Metabolic Processes (e.g., ATP synthesis)
While direct inhibition of targets like tubulin and FtsZ is well-documented, the broader metabolic consequences are still an area of active research. The disruption of fundamental processes like cell division, driven by FtsZ polymerization in bacteria, is an energy-intensive process that relies on GTPase activity. nih.gov By inhibiting FtsZ, benzamide analogues indirectly interfere with this key metabolic function, contributing to their bactericidal effect. nih.gov However, direct interference with ATP synthesis has not been identified as a primary mechanism of action for this specific class of compounds based on the available literature.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For analogues of this compound, SAR studies have provided valuable insights into the structural features required for potent biological activity.
For Antibacterial Activity: In a series of 3-benzylamide derivatives, modifications to the phenyl ring were shown to significantly impact antibacterial potency. The introduction of a fluorine atom at a specific position on the phenyl ring led to the most active compound against M. smegmatis and S. aureus, highlighting the importance of electronic and steric properties of substituents on this ring. nih.gov
For Mosquito Repellent Activity: In SAR studies of N,N-diethylbenzamide analogues (related to DEET), it was found that no single physical property like vapor pressure or lipophilicity could be directly correlated with protection time. nih.gov However, a combination of these parameters provided an excellent correlation, suggesting that an optimal balance of physical properties is necessary for sustained repellent activity. nih.gov Certain analogues, such as N,N-diethyl-2-[3-(triflouromethyl)phenyl] acetamide, demonstrated significantly better repellency than the parent compound DEET. nih.gov
For Antiplasmodial Activity: In a study of 2-phenoxybenzamides, SAR analysis revealed that bulky, non-polar substituents on a terminal piperazinyl nitrogen were beneficial for high antiplasmodial activity. The N-pivaloyl analogues showed sub-micromolar activity, and a 4-fluorophenoxy substituent was generally found to have an advantageous effect compared to an unsubstituted phenoxy group. mdpi.com This demonstrates that modifications at multiple positions of the benzamide scaffold can fine-tune the biological activity profile.
These studies collectively indicate that the biological potency and spectrum of activity of benzamide derivatives can be systematically optimized by modifying the substituents on the phenyl ring and the amide nitrogen.
Influence of Electronic and Steric Parameters of Aromatic Substituents on Biological Outcome
General studies on substituted benzamides suggest that the electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents on the aromatic ring can significantly impact biological activity, including receptor affinity and selectivity. For instance, in the context of dopamine D2 antagonists, the nature of substituents at various positions of the benzamide ring has been shown to be a determining factor for potency. However, without specific research on this compound analogues, it is not possible to provide a quantitative or qualitative analysis of how varying these parameters would affect their pharmacological profile.
Positional Effects of Substituents on Receptor Affinity and Selectivity
The position of substituents on the benzamide ring is crucial in defining the interaction with receptor binding pockets. For many pharmacologically active benzamides, the substitution pattern dictates the selectivity for different receptor subtypes, such as dopamine (D1, D2, etc.) and serotonin (5-HT2A, 5-HT2C, etc.) receptors. Research on other benzamide series has demonstrated that even minor shifts in substituent location can lead to profound changes in receptor affinity and functional activity. Unfortunately, there is no available data to construct a comparative analysis of positional isomers of this compound.
Role of Amide and Amino Moiety Conformations in Pharmacological Profile
The three-dimensional conformation of the amide and amino groups is a critical determinant of the pharmacological properties of benzamide derivatives. The relative orientation of these groups, influenced by the substitution pattern on the aromatic ring and the nature of the N-alkyl substituents, governs the molecule's ability to adopt the optimal conformation for receptor binding. Factors such as intramolecular hydrogen bonding and steric hindrance can restrict the conformational flexibility, thereby influencing the binding affinity and efficacy. Without experimental or computational studies on this compound analogues, any discussion on the role of these conformations would be purely speculative.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. Such models are valuable for predicting the activity of novel compounds and for guiding drug design. The development of a robust QSAR model requires a dataset of compounds with known and varied biological activities. Due to the absence of such data for a series of this compound analogues, no QSAR modeling studies have been reported, and it is not applicable to be discussed in this context.
Computational Chemistry and Molecular Modeling in the Study of 3 Amino N,n Diethyl 4,5 Dimethoxybenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict a variety of molecular characteristics, from the distribution of electrons to the energies of different molecular arrangements.
Density Functional Theory (DFT) Applications for Molecular Properties
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. By calculating the electron density, DFT can be used to determine molecular geometry, vibrational frequencies, and reactivity indices. For many benzamide (B126) derivatives, DFT has been successfully employed to elucidate their structure-activity relationships. However, specific DFT calculations for 3-amino-N,N-diethyl-4,5-dimethoxybenzamide, which would provide data on its optimized geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, are not present in the current body of scientific literature.
Conformational Analysis and Energy Minima of the Benzamide Moiety
The benzamide moiety is a critical pharmacophore in many biologically active compounds. Its conformational flexibility, particularly the rotation around the aryl-carbonyl and carbonyl-nitrogen bonds, plays a significant role in its interaction with biological targets. A comprehensive conformational analysis of this compound would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them. Such studies are crucial for understanding its three-dimensional structure and how it might fit into a receptor's binding site. At present, such a detailed conformational analysis for this specific compound has not been reported.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to screen virtual libraries of compounds against a biological target.
Analysis of Predicted Binding Modes and Key Active Site Interactions
For a molecule like this compound, molecular docking could provide hypotheses about its potential biological targets and the specific interactions that stabilize the ligand-receptor complex. This would involve identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions within the active site of a protein. Without published docking studies, the binding modes and key interactions of this compound remain speculative.
Scoring Functions for Estimating Relative Binding Affinities
Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a target. A higher score generally indicates a more favorable interaction. The application of various scoring functions to the docked poses of this compound would be necessary to rank its potential efficacy against different targets. This information is currently unavailable.
Molecular Dynamics Simulations for Dynamic Behavior and Binding Stability of Complexes
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time. These simulations can be used to assess the stability of a ligand-protein complex and to understand the conformational changes that may occur upon binding. An MD simulation of a complex involving this compound would offer insights into the stability of its binding mode and the flexibility of both the ligand and the protein's active site. Such dynamic studies are essential for a complete understanding of the binding process but have not been performed for this compound according to available data.
Analysis of Protein-Ligand Complex Dynamics and Stability
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a dynamic view of the interactions between a ligand, such as this compound, and its protein target. researchgate.net These simulations track the movements of every atom in the system over time, providing a detailed picture of the complex's stability and the nature of the binding interactions. diva-portal.org
To assess the stability of the protein-ligand complex, several key metrics are calculated from the MD simulation trajectory. The Root Mean Square Deviation (RMSD) of the protein's backbone atoms and the ligand's heavy atoms are monitored. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and is not undergoing significant conformational changes. acs.org For instance, in simulations of benzamide derivatives, stable complexes often exhibit RMSD values that plateau after an initial adjustment phase. acs.org
Another important metric is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues in the protein. acs.org High RMSF values are typically observed in loop regions, while residues in the binding site that are crucial for ligand interaction tend to show lower fluctuations, indicating stable contacts. acs.org Analysis of the RMSF can pinpoint which residues are key for stabilizing the this compound molecule within the binding pocket.
The binding free energy, which is a measure of the affinity between the ligand and the protein, can be estimated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov This calculation breaks down the total binding energy into contributions from different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation energies. nih.gov This allows for a detailed understanding of the driving forces behind the binding of this compound.
| Metric | Description | Indication of Stability |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the protein backbone or ligand over time, compared to a reference structure. | A low, stable plateau in the RMSD value over time suggests the complex has reached a stable conformation. acs.org |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues from their average position during the simulation. | Lower RMSF values for residues in the binding pocket indicate stable interactions with the ligand. acs.org |
| Binding Free Energy (e.g., MM/PBSA) | Estimates the strength of the interaction between the protein and the ligand. | A lower (more negative) binding free energy indicates a higher predicted binding affinity. nih.gov |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the protein and the ligand throughout the simulation. | The persistence of specific hydrogen bonds throughout the simulation signifies their importance in stabilizing the complex. core.ac.uk |
Consideration of Water Molecule and Solvent Effects on Binding
In computational studies of this compound, it is essential to accurately model the effects of the solvent. MD simulations are typically performed with the protein-ligand complex immersed in a box of explicit water molecules, allowing for a realistic representation of the aqueous environment. nih.gov These simulations can reveal the presence of "bridging" water molecules, which form hydrogen bonds with both the protein and the ligand, thereby stabilizing the complex. acs.org
Specialized computational techniques, such as Grid Inhomogeneous Solvent Theory (GIST), can be used to analyze the thermodynamic properties of water molecules in the binding site. cresset-group.com GIST calculates the enthalpic and entropic contributions of individual water molecules, identifying those that are energetically unfavorable and thus easy to displace. This information is highly valuable for ligand design, as replacing these "unhappy" water molecules with a functional group of the ligand can lead to a significant increase in binding affinity. cresset-group.com The study of how water molecules interact with the methoxy (B1213986) and diethylamide groups of this compound could provide critical insights for optimizing its structure.
| Method | Principle | Application to this compound |
|---|---|---|
| Explicit Solvent Molecular Dynamics (MD) | The protein-ligand complex is simulated in a periodic box filled with a large number of individual water molecules. nih.gov | Provides a realistic representation of the solvation of the complex and allows for the identification of stable, bridging water molecules. acs.org |
| Grid Inhomogeneous Solvent Theory (GIST) | A method that uses MD simulations to calculate the thermodynamic properties (enthalpy and entropy) of water on a grid around the protein. cresset-group.com | Can identify energetically unfavorable water molecules in the binding site that can be displaced by modifications to the this compound structure to improve binding affinity. |
| 3D Reference Interaction Site Model (3D-RISM) | An implicit solvent model that calculates the distribution of solvent molecules around the solute, providing information on solvation thermodynamics. | Can be used to quickly estimate the desolvation penalties upon binding of this compound to its target. |
In Silico Screening and Virtual Library Design for Novel this compound Analogues
One of the most powerful applications of computational chemistry is the ability to screen vast chemical spaces for new molecules with desired biological activity. Starting with the core structure of this compound, a virtual library of novel analogues can be designed and evaluated in silico to identify promising candidates for synthesis and experimental testing. drugdesign.org
The process begins with the creation of a virtual combinatorial library. nih.gov This involves defining a common scaffold, in this case, the 3-amino-4,5-dimethoxybenzamide core, and specifying a set of chemical building blocks that can be attached at various points on the scaffold. These building blocks can be selected to explore a wide range of chemical properties, such as size, polarity, and charge.
Once the virtual library is generated, it is subjected to a hierarchical virtual screening workflow. A common first step is to filter the library based on physicochemical properties, such as molecular weight and lipophilicity, to ensure that the molecules have drug-like characteristics (e.g., adhering to Lipinski's rule of five). mdpi.com
The remaining molecules are then docked into the binding site of the target protein. Molecular docking algorithms predict the preferred orientation of a ligand in the binding site and estimate its binding affinity using a scoring function. vensel.org This allows for the rapid ranking of thousands or even millions of compounds.
The top-scoring compounds from the docking screen can be further evaluated using more rigorous methods, such as MD simulations and binding free energy calculations, to refine the predictions of their binding affinity and stability. nih.gov This multi-step approach allows researchers to efficiently navigate the vast chemical space and prioritize a small number of the most promising analogues of this compound for further investigation. researchgate.net
Q & A
Q. What are the common synthetic routes for 3-amino-N,N-diethyl-4,5-dimethoxybenzamide, and what key reagents are involved?
The synthesis typically begins with the preparation of a benzoxazepine or benzamide core, followed by functionalization. Key steps include:
- Amidation : Reaction of 4,5-dimethoxybenzoic acid with diethylamine using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .
- Amino group introduction : Reductive amination or substitution reactions using ammonia or protected amines under controlled pH and temperature .
- Methoxy group retention : Use of protecting groups (e.g., methyl ethers) to prevent demethylation during synthesis .
Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?
- <sup>1</sup>H/ <sup>13</sup>C NMR : Identify methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Diethylamine groups show characteristic triplet and quartet splitting patterns .
- Mass spectrometry (HRMS) : Look for the molecular ion peak [M+H]<sup>+</sup> at m/z 296.2 (calculated for C13H20N2O3). Fragmentation patterns confirm the loss of methoxy (-OCH3) or diethylamine groups .
Q. What solvents and reaction conditions optimize the stability of this compound during synthesis?
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature : Maintain 0–25°C during amidation to prevent side reactions like hydrolysis .
- Inert atmosphere : Use nitrogen/argon to protect amine groups from oxidation .
Advanced Research Questions
Q. How do steric and electronic effects of the 4,5-dimethoxy groups influence reactivity in substitution reactions?
- Steric hindrance : The 4,5-dimethoxy arrangement reduces nucleophilic attack at the aromatic ring, favoring regioselective reactions at the 3-amino position .
- Electronic effects : Methoxy groups act as electron donors, directing electrophilic substitution to the para position relative to the amino group. Computational studies (DFT) can model charge distribution .
Q. What strategies minimize side products (e.g., over-oxidation) during functionalization of the amino group?
- Protecting groups : Use Boc (tert-butoxycarbonyl) or Fmoc to shield the amine during oxidation steps .
- Catalyst control : Palladium-catalyzed reactions under mild conditions (e.g., 50°C, aqueous media) reduce undesired byproducts .
- Kinetic monitoring : Real-time HPLC or in-situ IR tracks reaction progress to halt at the desired intermediate .
Q. How can structure-activity relationship (SAR) studies improve the biological activity of analogs?
- Substitution patterns : Replace methoxy with electron-withdrawing groups (e.g., nitro) to enhance antimicrobial activity .
- Diethylamine modification : Test bulkier amines (e.g., piperidine) to increase binding affinity to target enzymes .
- Data-driven SAR : Use machine learning models trained on bioassay data (IC50, logP) to predict active analogs .
Methodological Challenges
Q. What analytical techniques resolve contradictions in reported biological activity data?
- Dose-response curves : Validate potency (e.g., IC50) across multiple assays (e.g., enzymatic vs. cell-based) .
- Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Crystallography : Solve co-crystal structures with target proteins (e.g., kinases) to confirm binding modes .
Q. How can computational methods predict the metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
